
Trityl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trityl hydroperoxide can be synthesized through the reaction of triphenylmethanol with hydrogen peroxide. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the hydroperoxide. The general reaction is as follows:
(C6H5)3COH+H2O2→(C6H5)3COOH+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of triphenylmethanol with hydrogen peroxide under controlled conditions to ensure safety and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Trityl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: Under certain conditions, this compound can be reduced to triphenylmethanol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically require nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized.
Reduction: The primary product is triphenylmethanol.
Substitution: The products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trityl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its stability makes it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as a stabilizer in some chemical processes.
Wirkmechanismus
The mechanism by which trityl hydroperoxide exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Another organic peroxide used as an oxidizing agent and in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl Peroxide: A radical initiator in polymerization reactions.
Uniqueness of Trityl Hydroperoxide: this compound is unique due to its stability and the presence of three phenyl groups, which provide steric protection and enhance its reactivity in specific reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4198-93-0 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
[hydroperoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
InChI-Schlüssel |
ILNQBWPWHQSSNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


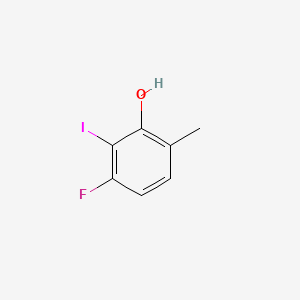
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)
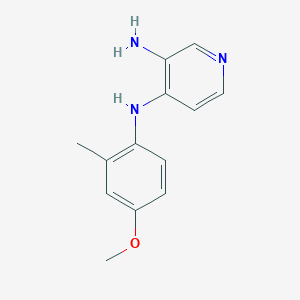

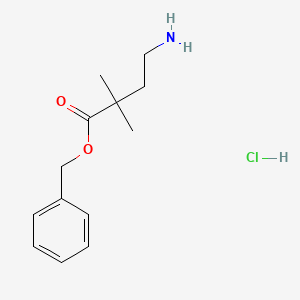

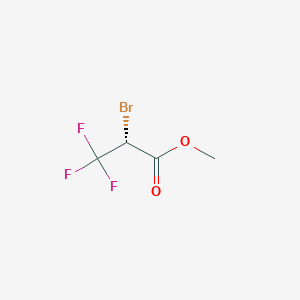
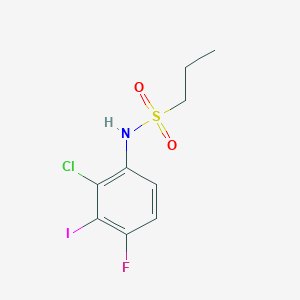
![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
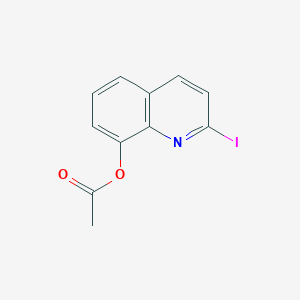

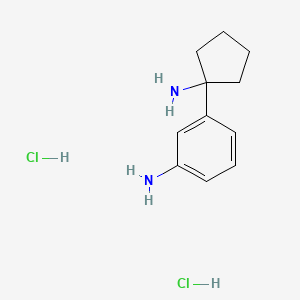
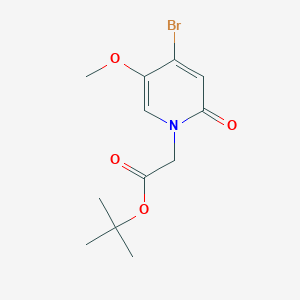
![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)
